N'-(4-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-(4-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-(4-methylphenoxy)acetohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The ethoxy and methylphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N’-(4-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- N’-(4-Chlorobenzylidene)-2-(4-methylphenoxy)acetohydrazide
- N’-(4-Nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-(4-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications.
Properties
CAS No. |
303084-88-0 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-22-16-10-6-15(7-11-16)12-19-20-18(21)13-23-17-8-4-14(2)5-9-17/h4-12H,3,13H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
ATGLFPDUOXGIJR-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C |
Origin of Product |
United States |
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